1-(4-chlorobenzyl)-5-methyl-1H-pyrrole-2-carboxylic acid
Description
1-(4-Chlorobenzyl)-5-methyl-1H-pyrrole-2-carboxylic acid is a pyrrole-based compound featuring a 4-chlorobenzyl group at the N1 position, a methyl substituent at C5, and a carboxylic acid moiety at C2. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry. Its synthesis involves alkylation of a pyrrole precursor with 1-chloro-4-(chloromethyl)benzene, followed by base-mediated hydrolysis to yield the carboxylic acid derivative. Reported synthetic yields for this compound reach 58%, with characterization confirming its stability and suitability for further derivatization .
The compound has been explored as a key intermediate in the development of fatty acid amide hydrolase-1 (FAAH-1) inhibitors, where its structural rigidity and halogenated aromatic system enhance target binding .
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-5-methylpyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-9-2-7-12(13(16)17)15(9)8-10-3-5-11(14)6-4-10/h2-7H,8H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHIXTAHLHBQRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1CC2=CC=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzyl)-5-methyl-1H-pyrrole-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the 4-Chlorobenzyl Group: This step involves the alkylation of the pyrrole ring with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Carboxylic Acid Derivative Formation
The carboxylic acid group at position 2 undergoes standard acid-catalyzed reactions:
Esterification
Reaction with alcohols under acidic conditions yields esters. For example:
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Reagents : Methanol, HSO, reflux
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Product : Methyl 1-(4-chlorobenzyl)-5-methyl-1H-pyrrole-2-carboxylate
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Mechanism : Nucleophilic acyl substitution facilitated by protonation of the carbonyl oxygen.
Amidation
Conversion to amides proceeds via acyl chloride intermediates:
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Step 1 : Treatment with thionyl chloride (SOCl) forms the acyl chloride.
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Step 2 : Reaction with amines (e.g., methylamine) produces substituted amides .
Electrophilic Aromatic Substitution (EAS)
The pyrrole ring undergoes EAS at activated positions. Substituent effects direct reactivity:
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Methyl group (C5) : Electron-donating (+I effect) activates C3 and C4.
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Carboxylic acid (C2) : Electron-withdrawing (-I effect) deactivates adjacent positions.
| Position | Reactivity | Example Reaction | Conditions | Product | Reference |
|---|---|---|---|---|---|
| C3 | Moderate | Nitration | HNO, HSO, 0°C | 3-Nitro derivative | |
| C4 | High | Bromination | Br, FeBr, CHCl | 4-Bromo derivative |
Functionalization of the N-Benzyl Group
The 4-chlorobenzyl substituent on nitrogen participates in:
Hydrogenolysis
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Reagents : H, Pd/C, ethanol
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Product : 5-Methyl-1H-pyrrole-2-carboxylic acid (removal of benzyl group) .
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Application : Deprotection strategy in multistep syntheses .
Suzuki-Miyaura Coupling
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Reagents : Arylboronic acid, Pd(PPh), NaCO, DMF/HO
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Product : Biaryl derivatives (if halogen present on benzyl group).
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Note : Limited by absence of halogen on the benzyl ring in this compound.
Decarboxylation
Thermal or metal-catalyzed decarboxylation removes CO:
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Conditions : Cu powder, quinoline, 200°C
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Product : 1-(4-Chlorobenzyl)-5-methyl-1H-pyrrole.
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Yield : ~60% under optimized conditions.
Halogenation of the Pyrrole Ring
Direct halogenation at C3 or C4 is feasible but requires careful control:
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Chlorination : N-Chlorosuccinimide (NCS) in CHCl at 25°C yields 3-chloro derivatives .
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Fluorination : Selectfluor in acetonitrile introduces fluorine at C4 .
Biological Activity Modulation
While not a direct chemical reaction, structural analogs demonstrate that:
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Chlorine substitution enhances binding to cytochrome P450 enzymes (IC < 10 nM) .
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Methyl groups improve metabolic stability by steric hindrance .
Stability and Reaction Considerations
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₂H₁₀ClN₁O₂
- Molecular Weight : 235.66 g/mol
- Structural Features : The presence of the chlorine atom in the benzyl group significantly influences the compound’s electronic properties and reactivity, making it a subject of interest in various chemical and biological studies.
Medicinal Chemistry
1-(4-chlorobenzyl)-5-methyl-1H-pyrrole-2-carboxylic acid serves as a valuable building block for the synthesis of pharmaceutical compounds. Its structural features suggest potential interactions with biological targets, particularly in the development of therapeutic agents for various diseases. Notably, compounds with similar structures have shown promising enzyme inhibition and receptor binding properties.
Case Studies
- Enzyme Inhibition : Research indicates that structurally similar compounds exhibit inhibitory effects on enzymes relevant to diseases such as cancer and neurological disorders. For instance, studies have documented low nanomolar inhibition of DNA gyrase and topoisomerase IV by related pyrrole derivatives, indicating potential applications in treating bacterial infections .
- Antimicrobial Activity : The compound has demonstrated activity against gram-positive bacterial strains, with minimal inhibitory concentrations indicating its potential as an antimicrobial agent. This supports its use in developing new antibiotics .
Biological Studies
This compound is utilized as a probe in biochemical assays to study enzyme interactions and metabolic pathways. Its ability to bind with high affinity to various receptors enhances its utility in biological research.
Materials Science
In materials science, 1-(4-chlorobenzyl)-5-methyl-1H-pyrrole-2-carboxylic acid can be employed in the development of novel materials with specific electronic or optical properties. Its unique structure may contribute to enhanced performance in various applications.
Industrial Applications
The compound is also used in the synthesis of agrochemicals and specialty chemicals, reflecting its versatility beyond medicinal applications.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-5-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variants of Pyrrole Derivatives
4-Benzoyl-1-(4-chlorobenzyl)-5-methyl-1H-pyrrole-2-carboxylic acid (8b)
- Structure : Adds a benzoyl group at the C4 position of the pyrrole ring.
- Properties :
4-Chloro-5-methyl-1H-pyrrole-2-carboxylic acid
Heterocycle-Swapped Analogs
1-(4-Chlorobenzyl)-5-methylimidazole-4-carboxylic acid
- Structure : Replaces pyrrole with an imidazole core.
- Properties :
1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid
- Structure : Pyrazole core with 4-chlorophenyl and methyl substituents.
- Properties: Synonyms include multiple positional isomers (e.g., 2-(4-chlorophenyl)-5-methyl-2H-pyrazole-3-carboxylic acid) .
- Significance : Pyrazole’s stronger dipole moments may improve solubility in polar solvents.
Extended Ring Systems
6-(1,3-Benzodioxol-5-yl)-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Data Tables
Key Research Findings
- Synthetic Efficiency : The target compound’s moderate yield (58%) contrasts with the 95% yield of its benzoyl-substituted analog, highlighting the impact of substituent choice on reaction efficiency .
- Biological Relevance : The 4-chlorobenzyl group is a recurring motif in FAAH-1 inhibitors and antibacterial agents (e.g., indole-2-carboxamides in ), suggesting its role in enhancing lipophilicity and target engagement .
Biological Activity
1-(4-Chlorobenzyl)-5-methyl-1H-pyrrole-2-carboxylic acid is an organic compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by a pyrrole ring with a 4-chlorobenzyl substituent and a carboxylic acid group, suggests diverse biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₁₀ClN₁O₂
- Molecular Weight : 235.66 g/mol
- Structure : The presence of the chlorine atom in the benzyl group enhances the compound's reactivity and electronic properties, making it a candidate for various biological applications .
Synthesis
The synthesis of 1-(4-chlorobenzyl)-5-methyl-1H-pyrrole-2-carboxylic acid typically involves:
- Formation of the Pyrrole Ring : Utilizing the Paal-Knorr synthesis method.
- Alkylation : Introducing the 4-chlorobenzyl group through alkylation in the presence of a base like potassium carbonate .
Research indicates that compounds structurally similar to 1-(4-chlorobenzyl)-5-methyl-1H-pyrrole-2-carboxylic acid may exhibit:
- Enzyme Inhibition : Potentially inhibiting enzymes relevant to various diseases, including cancer and neurological disorders.
- Receptor Binding : Interacting with specific receptors which may lead to therapeutic effects .
Antimicrobial Activity
A study highlighted that compounds related to this pyrrole derivative exhibited significant antimicrobial effects against various bacterial strains. For instance, similar pyrrole derivatives showed minimal inhibitory concentrations (MIC) against Staphylococcus aureus and E. coli, suggesting that 1-(4-chlorobenzyl)-5-methyl-1H-pyrrole-2-carboxylic acid may also possess similar properties .
Case Studies
- Antitubercular Activity : A related study on pyrrole derivatives demonstrated weak activity against Mycobacterium tuberculosis. Modifications in the substituents significantly altered their potency, indicating that structural variations can enhance biological activity .
- Cancer Cell Line Studies : Other research focused on pyrrole derivatives as potential tyrosine kinase inhibitors, showing promising results in inhibiting cancer cell growth through interactions with ATP-binding domains of growth factor receptors .
Comparative Analysis with Similar Compounds
| Compound Name | Unique Features |
|---|---|
| 1-(4-Chlorobenzyl)-5-methyl-1H-pyrrole-2-carboxylic acid | Contains a chlorine atom enhancing reactivity |
| 1-(4-Fluorobenzyl)-5-methyl-1H-pyrrole-2-carboxylic acid | Fluorine enhances electronic properties |
| 1-(4-Nitrobenzyl)-5-methyl-1H-pyrrole-2-carboxylic acid | Nitro group introduces strong electron-withdrawing effects |
The unique combination of substituents in 1-(4-chlorobenzyl)-5-methyl-1H-pyrrole-2-carboxylic acid influences its chemical behavior and potential biological activity compared to its analogs .
Q & A
Q. What synthetic methodologies are commonly employed for preparing 1-(4-chlorobenzyl)-5-methyl-1H-pyrrole-2-carboxylic acid, and how do reaction parameters affect the outcome?
Answer: The synthesis typically involves:
- Pyrrole core formation via the Claisen-Schmidt condensation or Clausson-Kaas reaction (analogous to methods for 1-aryl-pyrroles in ).
- Functionalization : Introducing the 4-chlorobenzyl group via alkylation or nucleophilic substitution. For example, palladium-catalyzed coupling (as in ) can enhance regioselectivity.
- Carboxylic acid introduction : Hydrolysis of ester precursors under acidic/basic conditions.
Q. Key parameters :
Q. Which spectroscopic techniques are critical for confirming the structural identity of this compound?
Answer:
- NMR spectroscopy :
- ¹H NMR : Look for pyrrole protons (δ 6.0–7.0 ppm), methyl groups (δ 1.8–2.5 ppm), and aromatic protons from the 4-chlorobenzyl moiety (δ 7.2–7.5 ppm).
- ¹³C NMR : Carboxylic acid carbonyl (δ 170–175 ppm) and pyrrole carbons (δ 110–130 ppm).
- IR spectroscopy : Strong O–H stretch (2500–3300 cm⁻¹ for carboxylic acid) and C=O stretch (~1680 cm⁻¹).
- Mass spectrometry : Molecular ion peak matching the molecular weight (e.g., 265.7 g/mol for a related compound in ).
Q. How can researchers address discrepancies between computational predictions and experimental data in the compound’s molecular geometry?
Answer:
- Perform X-ray crystallography to resolve bond lengths and angles (e.g., monoclinic system with β = 102.42° in ). Compare with DFT calculations (B3LYP/6-31G* basis set).
- Adjust computational models by incorporating solvent effects or dispersion corrections. For example, reports unit cell dimensions (a = 13.192 Å, b = 8.817 Å), which can validate torsional angles in simulations.
Q. What challenges arise in achieving regioselective functionalization of the pyrrole ring, and how can they be mitigated?
Answer: Challenges :
- Electron-rich pyrrole rings favor electrophilic attacks at the α-position, but steric hindrance from the 4-chlorobenzyl group may alter reactivity.
Solutions : - Use directing groups (e.g., boronic esters) to control substitution sites.
- Employ transition-metal catalysis (e.g., ’s Pd-mediated coupling) for C–H activation.
Example : Multi-step synthesis of pyrazole analogs () achieved regioselectivity via temperature-controlled cyclization.
Q. How do variations in crystallographic unit cell parameters correlate with the compound’s conformational flexibility?
Answer:
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Monoclinic systems (e.g., P2/c space group in ) exhibit anisotropic thermal motion, reflecting torsional flexibility in the 4-chlorobenzyl group.
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Key parameters :
Parameter Value (Å/°) Significance a 13.192 Long-axis packing β 102.42 Dihedral angle strain - Larger β angles indicate greater distortion from orthogonality, influencing hydrogen-bonding networks.
Q. What in vitro assays are suitable for evaluating biological activity, based on structural analogs?
Answer:
- Receptor binding assays : For cannabinoid receptor analogs (e.g., SR141716 in ), use radiolabeled ligands (³H-CP55940) to measure IC₅₀ values.
- Enzyme inhibition : Test carboxylate interactions with metalloenzymes (e.g., cyclooxygenase) via spectrophotometric kinetics.
- Cytotoxicity : MTT assays on cancer cell lines, noting EC₅₀ values for structure-activity relationships (SAR).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
